molecular formula C12H14O3 B6279281 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1870471-94-5

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B6279281
CAS No.: 1870471-94-5
M. Wt: 206.2
InChI Key:
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Description

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a methoxymethyl group attached to the indene ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid.

    Indole Derivatives: Compounds with similar indene structures but different functional groups.

    Methoxymethyl Ethers: Compounds with methoxymethyl groups attached to different core structures.

Uniqueness

This compound is unique due to the presence of both the methoxymethyl group and the carboxylic acid group on the indene ring. This combination of functional groups can result in distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

CAS No.

1870471-94-5

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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